molecular formula C15H15ClN2O4S B10912248 2-chloro-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide

2-chloro-N-{4-[(4-methoxyphenyl)sulfamoyl]phenyl}acetamide

Cat. No.: B10912248
M. Wt: 354.8 g/mol
InChI Key: FHUOQQXHOHCOLK-UHFFFAOYSA-N
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Description

2-Chloro-N~1~-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methoxy group, and a sulfonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-N~1~-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide can be synthesized through a multi-step process. One common method involves the reaction of aniline with chloroacetyl chloride in the presence of a base such as pyridine to form 2-chloro-N-phenylacetamide . This intermediate can then be further reacted with 4-methoxyaniline and a sulfonylating agent such as sulfonyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N~1~-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and hydrolyzed products such as carboxylic acids and amines .

Mechanism of Action

The mechanism of action of 2-chloro-N~1~-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N~1~-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide is unique due to the presence of both methoxy and sulfonyl groups, which confer specific chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C15H15ClN2O4S

Molecular Weight

354.8 g/mol

IUPAC Name

2-chloro-N-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C15H15ClN2O4S/c1-22-13-6-2-12(3-7-13)18-23(20,21)14-8-4-11(5-9-14)17-15(19)10-16/h2-9,18H,10H2,1H3,(H,17,19)

InChI Key

FHUOQQXHOHCOLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCl

Origin of Product

United States

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